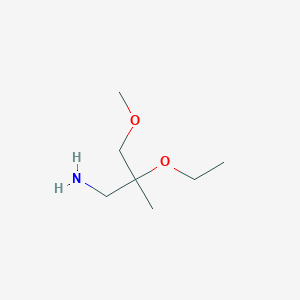
3,5-Dimethyl-2-propanoylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-2-propanoylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a cyclohexanone derivative, characterized by the presence of two methyl groups at positions 3 and 5, and a propanoyl group at position 2 on the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-2-propanoylcyclohexan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 2,4-pentanedione reacts with cyclohexanone in the presence of a base catalyst . Another method includes aldol condensation, which also utilizes a base catalyst to facilitate the reaction between the starting materials . Friedel-Crafts acylation is another synthetic route, where an acyl chloride reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Claisen-Schmidt condensation due to its efficiency and high yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants and catalysts.
化学反应分析
Types of Reactions
3,5-Dimethyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3,5-dimethyl-2-propanoylcyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
科学研究应用
3,5-Dimethyl-2-propanoylcyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 3,5-Dimethyl-2-propanoylcyclohexan-1-one exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: A cyclic ketone with similar structural features but differing in the presence of a double bond in the ring.
2-Cyclohexen-1-one, 3,5-dimethyl-: Another related compound with a similar molecular formula but different structural arrangement.
Uniqueness
3,5-Dimethyl-2-propanoylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes.
属性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC 名称 |
3,5-dimethyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-9(12)11-8(3)5-7(2)6-10(11)13/h7-8,11H,4-6H2,1-3H3 |
InChI 键 |
RIRRPQLLNPBPTQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1C(CC(CC1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
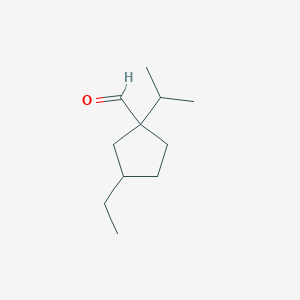
![8-Oxaspiro[4.5]decane-1-thiol](/img/structure/B15275618.png)
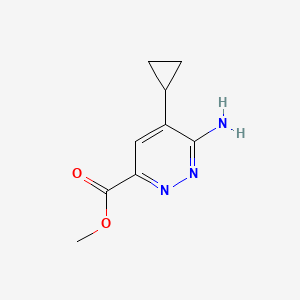
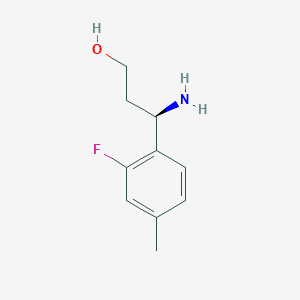
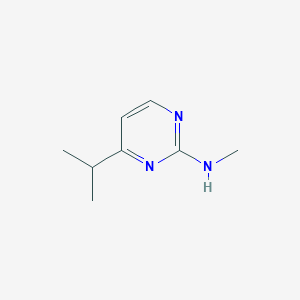
![(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B15275650.png)

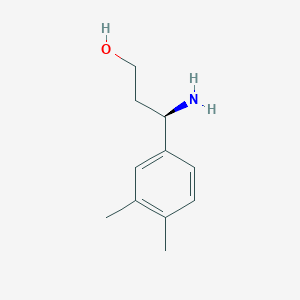

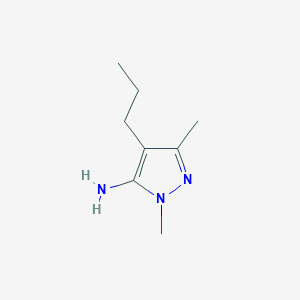
![10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)
